4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline ring, introduction of the allyloxy and trifluoromethyl groups, and the final nitrile formation. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or acids, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[6-[4-(ALLYLOXY)PHENYL]-3-AMINO-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)BENZOATE: Similar structure but different functional groups.
6-[4-(ALLYLOXY)PHENYL]-3-AMINO-N-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE: Contains similar allyloxy and trifluoromethyl groups but different core structure
Uniqueness
The uniqueness of 4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H26F3N3O2 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-(4-prop-2-enoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C28H26F3N3O2/c1-4-12-36-20-10-8-17(9-11-20)24-21(16-32)26(33)34(19-7-5-6-18(13-19)28(29,30)31)22-14-27(2,3)15-23(35)25(22)24/h4-11,13,24H,1,12,14-15,33H2,2-3H3 |
InChI Key |
ZHLPORUFBYEESD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=C(C=C4)OCC=C)C(=O)C1)C |
Origin of Product |
United States |
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